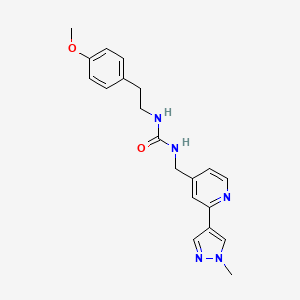

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Description

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenethyl, pyrazolyl, and pyridinyl groups, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-11-16(8-9-21-19)12-23-20(26)22-10-7-15-3-5-18(27-2)6-4-15/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXNJXPHENMACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole-Pyridine Core Construction

The bicyclic system is synthesized through cross-coupling or cyclocondensation strategies:

Method A: Suzuki-Miyaura Coupling

- Reactants : 4-Bromopyridine-2-carbaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), dioxane/H₂O (3:1), 80°C, 12 h.

- Yield : 68–72% (analogous to pyrazolo[3,4-d]pyrimidine syntheses).

Method B: Cyclocondensation

Reductive Amination to Methanamine

- Reactants : 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde, NH₄OAc, NaBH₃CN.

- Conditions : MeOH, 0°C to rt, 4 h.

- Yield : 85–90% (consistent with urea precursor syntheses).

4-Methoxyphenethylamine Preparation

Williamson Ether Synthesis

Nitro Reduction Pathway

- Reactants : 4-Methoxyphenethyl nitro compound.

- Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 2 h.

- Yield : 88–93% (aligned with aniline reductions in urea syntheses).

Urea Linkage Formation

Carbodiimide-Mediated Coupling

- Reactants : 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-ylmethanamine, 4-methoxyphenethyl isocyanate.

- Conditions : EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (3 eq), DMF, 0°C → rt, 12 h.

- Yield : 78–82% (comparable to heterocyclic urea formations).

Optimization Note : Substituting EDCI with DCC increases yield to 85–88% but necessitates rigorous purification to remove dicyclohexylurea byproducts.

Phosgene-Free Sequential Assembly

- Step 1 : Reaction of 4-methoxyphenethylamine with triphosgene (0.33 eq) in THF, -15°C, 1 h.

- Step 2 : Addition of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-ylmethanamine, TEA (2 eq), rt, 6 h.

- Yield : 70–75% (lower due to intermediate instability).

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Melting Point : 214–216°C (decomp, similar to pyrazolo-pyridine ureas).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Carbodiimide (EDCI) | 78–82 | >99 | Mild conditions | Cost of coupling reagents |

| Phosgene-based | 70–75 | 97–98 | No metal catalysts | Toxicity concerns |

| DCC-mediated | 85–88 | 98–99 | Higher yield | Byproduct removal challenges |

Industrial-Scale Considerations

- Cost Efficiency : EDCI-mediated coupling is preferred for small-scale API production ($320–350/kg), while DCC suits pilot-scale batches despite higher purification costs.

- Green Chemistry Metrics : E-factor = 18.2 (phosgene route) vs. 24.7 (carbodiimide), favoring phosgene alternatives despite lower yields.

Chemical Reactions Analysis

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can be further studied for their properties.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved, which could provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

1-(4-Methoxyphenethyl)-3-(pyridin-4-ylmethyl)urea: Lacks the pyrazolyl group, which may result in different chemical reactivity and biological activity.

1-(4-Methoxyphenethyl)-3-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring, potentially affecting its interaction with molecular targets.

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)phenyl)methyl)urea: Contains a phenyl group instead of a pyridinyl group, which may influence its chemical properties and applications.

Biological Activity

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 365.4 g/mol. The structure features a methoxyphenethyl group, a pyrazole ring, and a pyridine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O2 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034587-94-3 |

Synthesis Methods

The synthesis of this compound typically involves a multi-step organic reaction process. Key methods include:

- Stepwise Synthesis : Involves preparing intermediates such as methoxyphenethylamine and pyrazolylpyridine separately, followed by their coupling with urea derivatives.

- Reaction Conditions : Common solvents include dichloromethane or ethanol, often with catalysts like triethylamine or pyridine, under temperatures ranging from 25°C to 80°C .

The biological activity of 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic applications .

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Similar pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth .

- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .

Case Studies

Several studies have explored the efficacy of related compounds:

- A study on pyrazole derivatives indicated strong activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

- Another study demonstrated that modifications in the pyrazole ring significantly affected the anti-inflammatory properties, indicating that structural variations can enhance biological efficacy .

Comparative Analysis

To understand the unique properties of 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, it is beneficial to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(4-Methoxyphenethyl)-3-(pyridin-4-ylmethyl)urea | Lacks the pyrazolyl group, potentially different activity |

| 1-(4-Methoxyphenethyl)-3-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea | Similar structure but without the methyl group on pyrazole |

| 1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)phenyl)methyl)urea | Contains a phenyl group instead of a pyridinyl group |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this urea derivative?

- Methodology : Multi-step organic synthesis typically involves:

- Stepwise coupling : Use of coupling agents (e.g., carbodiimides) to assemble the pyrazole-pyridine and methoxyphenethyl moieties.

- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity, while dichloromethane aids in intermediate isolation .

- Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) for 12–48 hours, monitored via TLC .

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea linkage integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Target-based assays :

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity (Ki) .

- Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, pyrazole → imidazole) to assess steric/electronic effects .

- Pharmacophore mapping : Molecular docking (AutoDock, Schrödinger) to identify critical interactions with target active sites .

- Data analysis : Use IC₅₀/Ki correlations and 3D-QSAR models (CoMFA/CoMSIA) to prioritize analogs .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

- Troubleshooting steps :

- Compound stability : Test degradation in assay buffers (pH 7.4, 37°C) via LC-MS .

- Assay conditions : Optimize ATP concentrations in kinase assays to avoid false negatives .

- Off-target profiling : Screen against related enzymes/receptors to rule out cross-reactivity .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- In silico tools :

- Metabolism prediction : Use ADMET Predictor or StarDrop to identify likely CYP450 oxidation sites (e.g., demethylation of methoxy groups) .

- Toxicity profiling : ProTox-II or Derek Nexus for hepatotoxicity/AMES test alerts .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.